molecular formula C19H24F3N5 B12233373 N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12233373
M. Wt: 379.4 g/mol
InChI Key: NEWGXWYRNAWGDK-UHFFFAOYSA-N
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Description

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling with the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact mechanism may vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • **N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(methylsulfonyl)pyridin-2-amine
  • **N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)benzeneamine

Uniqueness

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24F3N5

Molecular Weight

379.4 g/mol

IUPAC Name

N-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C19H24F3N5/c1-13-10-14(2)25-18(24-13)27-8-5-15(6-9-27)12-26(3)17-11-16(4-7-23-17)19(20,21)22/h4,7,10-11,15H,5-6,8-9,12H2,1-3H3

InChI Key

NEWGXWYRNAWGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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